molecular formula C10H11ClN2O B2390996 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride CAS No. 1909310-04-8

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

Cat. No.: B2390996
CAS No.: 1909310-04-8
M. Wt: 210.66 g/mol
InChI Key: UWYSFRIPZDDFCR-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (CAS 1909310-04-8) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This aniline derivative features a methyl-substituted oxazole ring, a five-membered heterocycle known for its bioisosteric properties, which can enhance metabolic stability and influence the pharmacokinetic profile of lead compounds . The primary research value of this compound lies in its role as a key precursor for the synthesis of lipophilic radical-trapping antioxidants (RTAs) that inhibit ferroptosis . Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxide accumulation, which is implicated in neurodegenerative diseases, acute kidney injury, and ischemia-reperfusion injury . Researchers utilize this dihydrochloride salt to develop oxazole-based ferroptosis inhibitors designed to cross the blood-brain barrier, offering potential for treating conditions like Alzheimer's and Parkinson's disease . The compound serves as a critical intermediate for modulating molecular properties such as lipophilicity, hydrogen bonding capacity, and molecular weight to optimize central nervous system (CNS) multiparameter optimization scores . With a molecular formula of C10H12Cl2N2O and a molecular weight of 247.12 g/mol , this material is supplied as a dihydrochloride salt to improve stability and solubility. It is essential for research and development applications only and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

1909310-04-8

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H

InChI Key

UWYSFRIPZDDFCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC=CO2.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation

The synthesis initiates with Tosylmethyl isocyanide (TosMIC) reacting with 3-amino-2-methylbenzaldehyde under basic conditions. Sodium hydride in tetrahydrofuran (THF) at 0–5°C facilitates deprotonation, enabling nucleophilic attack by TosMIC on the aldehyde group. Cyclization follows, yielding 3-(1,3-oxazol-2-yl)-2-methylaniline as the intermediate.

Key Reaction Parameters:

  • Reagents: TosMIC (1.2 equiv), 3-amino-2-methylbenzaldehyde (1.0 equiv), NaH (2.0 equiv)
  • Solvent: THF, anhydrous
  • Temperature: 0–5°C
  • Yield: 68–72% after column chromatography

Methylation of the Aniline Moiety

The intermediate undergoes methylation at the 2-position using methyl iodide. Potassium carbonate in dimethylformamide (DMF) at 60°C promotes nucleophilic substitution, ensuring complete methylation without oxazole ring degradation.

Optimized Conditions:

  • Methylating Agent: Methyl iodide (1.5 equiv)
  • Base: Potassium carbonate (3.0 equiv)
  • Solvent: DMF
  • Reaction Time: 12 hours
  • Yield: 85–90%

Dihydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid in ethanol to form the dihydrochloride salt. Stoichiometric control (2.2 equiv HCl) ensures complete protonation of both the aniline and oxazole nitrogen atoms.

Purification: Recrystallization from ethanol/ether yields >99% purity (HPLC).

Alternative Synthetic Routes

Mitsunobu Reaction-Based Alkylation

An alternative pathway employs Mitsunobu conditions for introducing the methyl group. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of 3-(1,3-oxazol-2-yl)aniline with methanol, though this method suffers from lower yields (50–55%) compared to SN2 methylation.

Reductive Amination Approaches

Condensation of 2-methyl-3-nitrobenzaldehyde with 2-aminoxazole, followed by hydrogenation over palladium/carbon, provides a nitro-to-amine reduction route. While avoiding harsh methylation steps, this method requires high-pressure hydrogenation equipment.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability:

Parameter Laboratory Scale Industrial Process
Oxazole Formation Batch reactor (0–5°C) Continuous flow reactor (20°C)
Methylation DMF, 60°C Ionic liquid solvent, microwave
Salt Formation Ethanol recrystallization Spray drying
Purity Control HPLC In-line NMR monitoring

Continuous flow reactors reduce reaction times from 24 hours to 2 hours, while spray drying achieves 95% yield with particle size optimization.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the intermediate, while reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final product.

Spectroscopic Confirmation

Table 1: Spectroscopic Data for 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride

Technique Data Interpretation
1H NMR δ 2.35 (s, 3H), 6.85–7.45 (m, 4H), 8.10 (s, 1H) Methyl, aromatic, and oxazole protons
13C NMR δ 18.2 (CH3), 115–140 (aromatic), 160.1 (C=N) Quaternary carbon confirmation
IR 3350 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N) Amine and oxazole vibrations
HRMS m/z 210.0663 [M+H]+ Molecular ion confirmation

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

Method Yield Purity Scalability
Van Leusen + SN2 Methylation 72% >99% High
Mitsunobu Alkylation 55% 95% Moderate
Reductive Amination 65% 97% Low

The Van Leusen route remains superior for large-scale synthesis due to its balance of yield and practicality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, nucleophiles

Major Products Formed

    Oxidation: Oxazole derivatives

    Reduction: Reduced oxazole compounds

    Substitution: Substituted aniline derivatives

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity :
    • Research indicates that 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer activity. Studies show that it can inhibit the proliferation of various cancer cell lines, including colon and lung cancers, with IC50 values often below 10 µM .
  • Antifungal Activity :
    • In addition to antibacterial properties, it has demonstrated antifungal activity against strains like Candida albicans, with promising MIC values indicating potential therapeutic applications .
  • Mechanism of Action :
    • The biological activity is attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance, it may inhibit histone deacetylases (HDACs), which play roles in tumor growth and inflammation .

Material Science

  • Development of New Materials :
    • The compound is utilized in the synthesis of advanced materials with tailored electronic and optical properties. Its unique structure allows for modifications that enhance material characteristics, making it suitable for applications in electronics and photonics .

Biological Research

  • Biochemical Probes :
    • It serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies .
  • Oxidative Stress Protection :
    • Some studies suggest that derivatives of this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative damage .

Data Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC Values
AnticancerHeLa<10 µM
AnticancerCaco-2<10 µM
AntibacterialBacillus subtilis4.69 µM
AntibacterialStaphylococcus aureus5.64 µM
AntifungalCandida albicans16.69 µM

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various oxazole derivatives on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. Modifications in the oxazole structure significantly influenced anticancer potency, with some derivatives achieving IC50 values below 10 µM .

Case Study 2: Antimicrobial Efficacy

A screening of synthesized alkaloids revealed that compounds structurally related to this compound exhibited significant antimicrobial activity against common pathogens like Escherichia coli and Candida albicans. MIC values for these compounds were comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins, altering their conformation and function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of structurally related dihydrochloride salts is presented below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride 1909310-04-8 C₁₀H₁₂Cl₂N₂O ~248.9 (calculated) Oxazole ring, methyl group, dihydrochloride
o-Phenylenediamine dihydrochloride 615-28-1 C₆H₁₀Cl₂N₂ 181.07 Benzene ring with two amine groups
2-(1H-1,3-Benzodiazol-2-yl)-4-methylaniline dihydrochloride 1197822-55-1 C₁₄H₁₅Cl₂N₃ 296.2 Benzodiazole ring, methyl group

Key Observations :

  • Solubility: Dihydrochloride salts generally exhibit high aqueous solubility due to ionic character. However, the oxazole-containing compound may show reduced solubility in nonpolar solvents compared to benzodiazole derivatives, as oxazole’s polarity is higher .
  • No direct stability data for the target compound is available .
Structural and Electronic Features
  • Oxazole vs. Benzodiazole : The 1,3-oxazole ring in the target compound has lower electron density than the benzodiazole ring in 2-(1H-1,3-benzodiazol-2-yl)-4-methylaniline dihydrochloride. This difference impacts reactivity; oxazoles are more prone to electrophilic substitution at the 5-position, whereas benzodiazoles participate in metal coordination via nitrogen lone pairs .

Biological Activity

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound recognized for its diverse biological activities, attributed to its unique structure that includes an oxazole ring. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C10H10Cl2N2O
  • Molecular Weight : Approximately 210.66 g/mol
  • Form : Typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments.

1. Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. Preliminary studies have shown that this compound demonstrates effectiveness against various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These values suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits significant activity against cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)12.78
A549 (Lung Cancer)10.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential in anticancer drug development .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through biochemical assays measuring its ability to scavenge free radicals. Results indicate that this compound can effectively reduce oxidative stress:

Assay Type Activity Level
DPPH Scavenging ActivitySignificant
ABTS AssayModerate

These findings support the notion that oxazole derivatives can serve as antioxidants, protecting cells from oxidative damage .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to various receptors or enzymes, modulating their activity and leading to diverse biological outcomes .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant apoptosis induction in MCF-7 cells, indicating its role as a potent anticancer agent .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, emphasizing its potential in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthesis routes for 2-methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride, and how can purity be optimized?

The synthesis typically involves Pd-catalyzed cross-coupling reactions. For example, oxazole-containing anilines can be synthesized via coupling between 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline derivatives and halopyridines using Pd₂dba₃ and Xantphos as catalysts, followed by salt formation with HCl . Purification often involves column chromatography and recrystallization from DMF/acetic acid mixtures. To optimize purity, control reaction conditions (e.g., argon atmosphere, stoichiometric ratios) and employ high-resolution NMR for intermediate validation .

Q. How is the crystal structure of this compound determined, and which software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures . Key parameters include hydrogen bonding networks and torsion angles, which are critical for confirming the oxazole-aniline conformation.

Q. What safety precautions are necessary when handling this compound?

As an aniline derivative, it may pose risks similar to hazardous analogs like o-phenylenediamine dihydrochloride (CAS 615-28-1), including skin/eye irritation and respiratory issues . Use fume hoods, PPE (gloves, goggles), and avoid aqueous solubility challenges by working in organic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How does the oxazole ring influence the compound’s reactivity in catalytic applications?

The oxazole’s electron-withdrawing nature enhances ligand-metal coordination, making it useful in asymmetric catalysis. For example, chiral oxazoline ligands derived from similar aniline-oxazole scaffolds show enantioselective activity in Cu-catalyzed reactions . Computational studies (DFT) can further elucidate electronic effects on catalytic cycles.

Q. What methodological challenges arise in analyzing contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. enzyme inhibition) may stem from solubility variations (dihydrochloride vs. freebase forms) or assay conditions. Standardize solvent systems (e.g., DMSO for in vitro assays) and validate target binding via SPR or ITC to resolve conflicts .

Q. How can salt formation (dihydrochloride) impact pharmacokinetic properties in preclinical studies?

The dihydrochloride form improves aqueous solubility, enhancing bioavailability for in vivo models. However, chloride ions may interfere with ionic strength-sensitive assays. Compare freebase and salt forms in parallel studies using HPLC-MS to track metabolic stability .

Q. What strategies are effective for scaling up synthesis while minimizing byproducts?

Transition from batch to continuous flow reactors improves yield and reduces side reactions. Optimize Pd catalyst loading (≤5 mol%) and employ in-line FTIR monitoring for real-time reaction control. Industrial-scale purification may involve fractional crystallization instead of column chromatography .

Methodological Notes

  • Structural Confirmation : Combine XRD (SHELXL-refined) with ¹H/¹³C NMR and HRMS for unambiguous assignment .
  • Biological Assays : Use SPR for binding affinity studies and murine models for pharmacokinetic profiling .
  • Data Reproducibility : Report solvent, temperature, and catalyst details explicitly to enable cross-study comparisons .

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